BenchChemオンラインストアへようこそ!

8-bromo-7-(3-chloropropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Tricyclic xanthine synthesis Cyclization precursor Adenosine receptor antagonists

CAS 98408-17-4 is a strategically differentiated dual-halogenated xanthine precursor. The N7 3-chloropropyl chain enables single-step cyclization with primary amines to pyrimido[2,1-f]purinediones, while the C8 bromine is retained for downstream Suzuki, Sonogashira, or Buchwald-Hartwig diversification. This orthogonal reactivity is not achievable with 8-bromotheophylline, 7-(3-chloropropyl)theophylline (CAS 2770-66-3), or analogs bearing shorter/longer haloalkyl chains. The derived pyrimidopurinediones have demonstrated 100% seizure protection (ScMet, 100 mg/kg i.p.) and submicromolar A₂A receptor affinity (Ki = 0.82 μM). Procure this precise CAS to construct focused tricyclic adenosine antagonist libraries.

Molecular Formula C10H12BrClN4O2
Molecular Weight 335.58 g/mol
CAS No. 98408-17-4
Cat. No. B3415174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-7-(3-chloropropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS98408-17-4
Molecular FormulaC10H12BrClN4O2
Molecular Weight335.58 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCCCl
InChIInChI=1S/C10H12BrClN4O2/c1-14-7-6(8(17)15(2)10(14)18)16(5-3-4-12)9(11)13-7/h3-5H2,1-2H3
InChIKeyGVVOAVOHACRAIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-7-(3-chloropropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 98408-17-4) Procurement & Differentiation Baseline


8-Bromo-7-(3-chloropropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 98408-17-4), also referred to as 7-(3-chloropropyl)-8-bromotheophylline, is a dual-halogenated xanthine derivative (C₁₀H₁₂BrClN₄O₂, MW 335.58 g/mol) . It belongs to the class of 8-bromo-7-(ω-haloalkyl)-1,3-dimethylxanthines, which serve as versatile precursors for constructing tricyclic purinedione scaffolds via sequential nucleophilic substitution and cyclization [1]. Unlike simple 8-bromotheophylline or 7-(3-chloropropyl)theophylline, this compound combines a C8 bromine atom—available for late-stage cross-coupling or further displacement—with an N7 3-chloropropyl chain precisely engineered to form six-membered pyrimido[2,1-f]purinedione rings upon reaction with primary amines [1]. This dual functionality makes it a strategically differentiated building block for medicinal chemistry programs targeting adenosine receptors and CNS disorders [1] [2].

Why 8-Bromo-7-(3-chloropropyl)-1,3-dimethylxanthine Cannot Be Replaced by Other 8-Bromo-7-(ω-haloalkyl)xanthines


Substituting CAS 98408-17-4 with seemingly similar 8-bromo-7-(ω-haloalkyl)-1,3-dimethylxanthines is not chemically or pharmacologically equivalent. The N7 ω-haloalkyl chain length directly dictates the ring size formed upon intramolecular cyclization with primary amines: a 2-bromoethyl chain yields five-membered imidazo[2,1-f]purinediones, a 3-chloropropyl chain yields six-membered pyrimido[2,1-f]purinediones, and a 4-bromobutyl chain yields seven-membered diazepino[2,1-f]purinediones [1]. Each tricyclic scaffold exhibits distinct adenosine receptor subtype selectivity profiles and in vivo pharmacological outcomes [1] [2]. For instance, the pyrimidopurinediones derived from this compound demonstrated 100% seizure protection in the ScMet test at 100 mg/kg i.p. without neurotoxicity (Compound 11), a phenotype not replicated by the corresponding imidazo- or diazepino- series [1]. Furthermore, replacing the 3-chloropropyl chain with a non-halogenated alkyl group eliminates the cyclization competence entirely, while replacing only the terminal chlorine with bromine (7-(3-bromopropyl)-8-bromotheophylline) alters the leaving-group reactivity and cyclization kinetics, potentially shifting product distribution [1]. The C8 bromine atom is also essential: its absence (as in 7-(3-chloropropyl)theophylline, CAS 2770-66-3) removes the handle for subsequent C8 elaboration via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, severely restricting downstream diversification [1] [3].

Quantitative Differentiation Evidence for 8-Bromo-7-(3-chloropropyl)-1,3-dimethylxanthine (CAS 98408-17-4)


Precursor Specificity: Exclusive Gateway to 6-Membered Pyrimido[2,1-f]purinediones vs. 5- and 7-Membered Ring Systems

The N7 chain length of CAS 98408-17-4 exclusively directs cyclization with primary amines toward the six-membered pyrimido[2,1-f]purinedione scaffold. In the Drabczyńska et al. (2013) study, the three homologous starting materials—7-(2-bromoethyl)-8-bromotheophylline (1), 7-(3-chloropropyl)-8-bromotheophylline (2, the target compound), and 7-(4-bromobutyl)-8-bromotheophylline (3)—were each assigned to distinct tricyclic product series: compound 1 produced 1,3-dimethyl-imidazo[2,1-f]purinediones (five-membered ring; compounds 33, 34), compound 2 produced 1,3-dimethyl-pyrimido[2,1-f]purinediones (six-membered ring; compounds 5–24), and compound 3 produced 1,3-dimethyl-diazepino[2,1-f]purinediones (seven-membered ring; compounds 25–32) [1]. The structural assignment is unambiguous: the ω-haloalkyl chain length minus one methylene unit determines the newly formed ring size. No cross-over products were reported, confirming the deterministic nature of the chain-length parameter [1].

Tricyclic xanthine synthesis Cyclization precursor Adenosine receptor antagonists Ring-size control

In Vivo Anticonvulsant Efficacy of Pyrimidopurinediones Derived from CAS 98408-17-4 vs. Corresponding Imidazo- and Diazepinopurinediones

The pyrimidopurinedione series derived from CAS 98408-17-4 produced the most efficacious anticonvulsant compound in the panel. Compound 11 (a pyrimidopurinedione substituted with an n-pentyl chain at N9) showed 100% protection in the subcutaneous pentylenetetrazole (ScMet) seizure test at a dose of 100 mg/kg i.p. in mice, with no observed neurotoxicity [1]. In contrast, the imidazopurinediones (compounds 33, 34) and the majority of diazepinopurinediones (compounds 25–32) were not reported to exhibit comparable protection levels [1]. Within the pyrimido series itself, compounds with short N9 substituents (compounds 6, 7, 8, 14) caused neurotoxicity and death, highlighting that both the scaffold and the specific substitution pattern are critical [1]. Furthermore, compound 9 (pyrimidopurinedione with n-propyl substituent) demonstrated a protection index >13.3 in rat oral administration, indicating favorable oral bioavailability and safety margin for this scaffold [1].

Anticonvulsant activity ScMet test In vivo pharmacology Neurotoxicity Structure-activity relationship

Adenosine A₂A Receptor Affinity: Pyrimidopurinediones from CAS 98408-17-4 Achieve Submicromolar Ki with 5-Fold Selectivity Over A₁

Pyrimidopurinediones derived from CAS 98408-17-4 demonstrate measurable, tunable affinity at adenosine A1 and A2A receptors. In the same synthetic series, compound 11 (N9-n-pentyl pyrimidopurinedione) exhibited Ki values of 2.87 μM at rat A1 and 0.82 μM at rat A2A, yielding approximately 3.5-fold A2A selectivity [1]. Compound 13 (N9-n-hexyl) showed Ki values of 2.69 μM (A1) and 0.87 μM (A2A) [1]. The most A2A-selective compound in the entire tricyclic library was diazepinopurinedione 28 (Ki A1 = 1.53 μM; Ki A2A = 0.28 μM; 5.5-fold selectivity), demonstrating that the target compound's scaffold is part of a broader structure-activity landscape where ring size modulates selectivity [1]. In contrast, the non-selective AR ligand caffeine displayed substantially weaker affinity (Ki A1 = 18.8 μM; Ki A2A = 32.8 μM) [1]. The pyrimido core also enabled balanced dual A1/A2A affinity: the 1,3-dipropyl analog 35 (derived from the homologous 1,3-dipropyl starting material) achieved Ki A1 = 0.28 μM and Ki A2A = 0.30 μM [1].

Adenosine A2A receptor Radioligand binding Ki affinity Receptor selectivity CNS drug discovery

Orthogonal Reactivity: C8 Bromine Retention During N7-Chloropropyl Cyclization Enables Sequential Diversification

A defining chemical feature of CAS 98408-17-4 is the preservation of the C8 bromine atom throughout the N7 cyclization step. In both the 2013 and 2007 studies, the cyclization of 7-(3-chloropropyl)-8-bromotheophylline with primary amines proceeded exclusively via displacement of the terminal chlorine, leaving the C8 bromine intact in the final tricyclic products (compounds 5–24) [1] [2]. This orthogonality is not guaranteed: the C8 bromine is activated by the electron-withdrawing purine-2,6-dione system and can undergo nucleophilic displacement under forcing conditions. The 3-chloropropyl chain provides sufficient spatial separation (three methylene units) and uses a less reactive chlorine leaving group, kinetically favoring intramolecular cyclization over intermolecular C8 substitution [1]. In contrast, the 7-(2-bromoethyl) analog carries a more reactive bromine leaving group on a shorter tether, potentially increasing competition between cyclization and unwanted C8 displacement [1]. The retained C8 bromine in the pyrimidopurinedione products has been exploited for further C8 modification, including palladium-catalyzed cross-coupling reactions to install aryl, alkenyl, or alkynyl substituents, as demonstrated in related 8-bromoxanthine chemistry [3].

Orthogonal functionalization Late-stage diversification Cross-coupling handle Dual-halogen strategy

Commercial Purity Benchmarking: ≥98% Purity Available vs. 95% Standard Grade for Structural Analogs

CAS 98408-17-4 is commercially available at ≥98% purity from Leyan (Catalog No. 1617099), as verified by the supplier's certificate of analysis . Other vendors including CheMenu (Catalog CM908960) and AmayBio supply the compound at ≥95% purity [1]. In comparison, the des-bromo analog 7-(3-chloropropyl)theophylline (CAS 2770-66-3) is typically offered at 95% purity [2], while 8-bromotheophylline (CAS 10381-75-6) is available at ≥97% . The 98% grade is significant for multi-step synthetic sequences: a 3% purity deficit at the starting material stage can compound to >15% cumulative impurity burden after four synthetic steps (assuming additive impurity propagation), potentially complicating purification and compromising biological assay reproducibility [3].

Chemical procurement Purity specification Building block quality Reproducibility

High-Value Application Scenarios for 8-Bromo-7-(3-chloropropyl)-1,3-dimethylxanthine (CAS 98408-17-4)


Synthesis of 1,3-Dimethyl-9-alkyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione Libraries for Adenosine A₂A Antagonist Screening

Researchers building focused libraries of tricyclic xanthine-based adenosine receptor antagonists should select CAS 98408-17-4 as the core precursor. Reacting this compound with diverse primary amines (alkyl, branched alkyl, alkenyl, alkynyl) yields 6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-diones in a single step, with the C8 bromine retained for optional secondary diversification [1]. The resulting pyrimidopurinediones have demonstrated submicromolar affinity for the A₂A receptor (e.g., Compound 11: Ki A₂A = 0.82 μM) with up to 4-fold selectivity over A₁ [1]. This application is directly supported by the 20-compound pyrimido library reported by Drabczyńska et al. (2013), where the target compound served as the sole starting material for this series [1].

Development of Anticonvulsant Drug Candidates via Pyrimidopurinedione Scaffold Optimization

For CNS drug discovery programs targeting epilepsy and seizure disorders, CAS 98408-17-4 provides the validated entry point to the pyrimidopurinedione scaffold, which has produced the most efficacious anticonvulsant compound in the tricyclic xanthine series [1]. Compound 11 (derived from this precursor with n-pentylamine) achieved 100% seizure protection at 100 mg/kg i.p. in the ScMet model without neurotoxicity, while Compound 9 (derived with n-propylamine) exhibited a protection index exceeding 13.3 upon oral administration in rats [1]. The scaffold's demonstrated oral bioavailability and wide therapeutic window differentiate it from the corresponding imidazo- and diazepino- series, which did not produce comparable protection [1]. Programs should use this precursor to systematically vary the N9 substituent (straight, branched, or cyclic alkyl chains) to map the anticonvulsant structure-activity relationship [1].

Modular 'Cyclize-then-Functionalize' Strategy for Dual Adenosine A₁/A₂A Ligands

Medicinal chemistry teams pursuing balanced dual A₁/A₂A adenosine receptor antagonists for neurodegenerative disease indications can exploit the orthogonal reactivity of CAS 98408-17-4. Step 1: cyclize with an appropriate primary amine to establish the pyrimidopurinedione core and install the N9 substituent that governs A₂A vs. A₁ selectivity [1]. Step 2: employ the retained C8 bromine for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to introduce aryl, heteroaryl, or alkynyl groups that modulate potency and pharmacokinetic properties [2]. This two-step diversification strategy was partially validated by the synthesis of compound 35 (the 1,3-dipropyl analog), which achieved balanced low-micromolar Ki values at both A₁ (0.28 μM) and A₂A (0.30 μM) receptors [1]. The modular approach is more efficient than de novo synthesis of each C8-substituted analog and uniquely enabled by the dual-halogen architecture of this precursor [1] [2].

Chemical Biology Tool Compound Synthesis: C8-Functionalized Xanthine Probes

Investigators requiring C8-functionalized xanthine probes for chemical biology studies (e.g., photoaffinity labeling, biotinylated pull-down ligands, or fluorescent tracers targeting adenosine receptors) can use CAS 98408-17-4 as a late-stage diversification platform [1]. After cyclization to the desired pyrimidopurinedione core, the C8 bromine serves as a robust handle for installing alkyne tags (via Sonogashira coupling), biotin linkers (via Suzuki coupling with functionalized aryl boronic esters), or fluorophores [1] [2]. The three-methylene spacer between the xanthine N7 and the pyrimido ring nitrogen ensures that C8 modifications are projected away from the receptor binding pocket, minimizing steric interference with target engagement [1]. This application is enabled by the compound's unique dual-halogen design; the non-brominated analog 7-(3-chloropropyl)theophylline (CAS 2770-66-3) lacks the C8 handle entirely, while 8-bromotheophylline lacks the N7 tether for tricyclic scaffold construction [3].

Quote Request

Request a Quote for 8-bromo-7-(3-chloropropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.